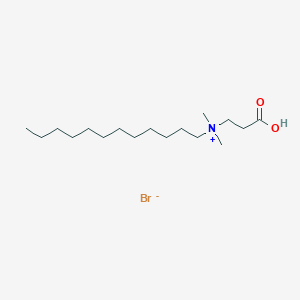
N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium bromide: is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound features a long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium group, which allows it to interact with both hydrophobic and hydrophilic substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium bromide typically involves the quaternization of N,N-dimethyldodecylamine with 3-bromopropionic acid. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the process. The final product is often obtained in high purity through multiple purification steps, including distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dodecyl chain, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines under specific conditions.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide or chloride ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide or sodium chloride in aqueous or alcoholic solutions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Tertiary amines.
Substitution: Corresponding quaternary ammonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
- Acts as a phase transfer catalyst in organic synthesis.
Biology:
- Employed in the formulation of antimicrobial agents due to its ability to disrupt microbial cell membranes.
- Used in cell culture media to enhance cell growth and viability.
Medicine:
- Investigated for its potential use in drug delivery systems due to its surfactant properties.
- Studied for its role in enhancing the efficacy of certain pharmaceuticals.
Industry:
- Utilized in the production of personal care products such as shampoos and conditioners.
- Used in the formulation of cleaning agents and detergents.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic dodecyl chain interacts with hydrophobic substances, while the hydrophilic quaternary ammonium group interacts with water and other polar substances. This dual interaction allows the compound to reduce surface tension and enhance the solubility of various substances. In biological systems, it can disrupt cell membranes, leading to cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium chloride
- N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium hydroxide
- N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium iodide
Uniqueness: N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium bromide is unique due to its specific bromide ion, which can influence its reactivity and solubility compared to its chloride, hydroxide, and iodide counterparts. The bromide ion can also affect the compound’s antimicrobial properties and its interaction with other substances in various applications.
Eigenschaften
CAS-Nummer |
49563-93-1 |
|---|---|
Molekularformel |
C17H36BrNO2 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
2-carboxyethyl-dodecyl-dimethylazanium;bromide |
InChI |
InChI=1S/C17H35NO2.BrH/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17(19)20;/h4-16H2,1-3H3;1H |
InChI-Schlüssel |
HNZGLSCQAAGGBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)CCC(=O)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


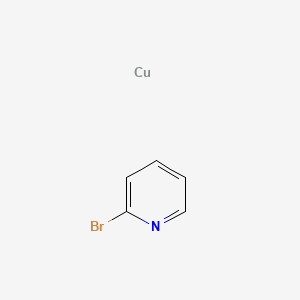

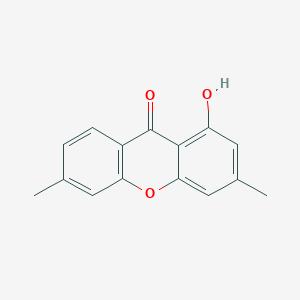

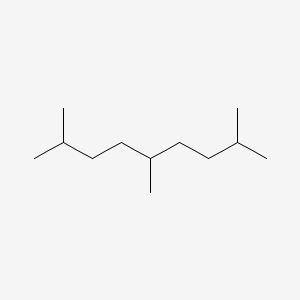
![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
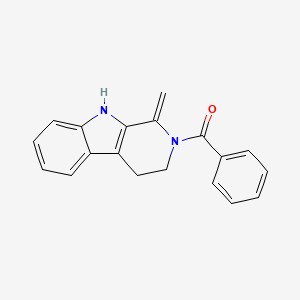
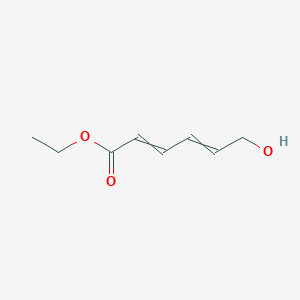
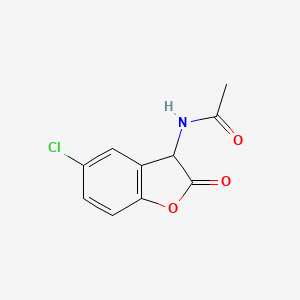
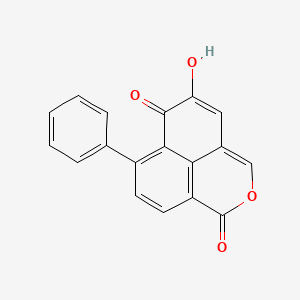
![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)
![2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine](/img/structure/B14666612.png)


